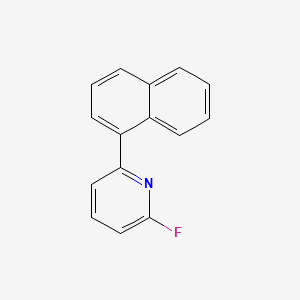

2-Fluoro-6-(naphthalen-1-yl)pyridine

Descripción

Propiedades

IUPAC Name |

2-fluoro-6-naphthalen-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEZRGXXIDTPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744681 | |

| Record name | 2-Fluoro-6-(naphthalen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-43-4 | |

| Record name | 2-Fluoro-6-(naphthalen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. 2-Fluoro-6-(naphthalen-1-yl)pyridine exemplifies this trend, as fluorinated compounds are increasingly prevalent in pharmaceuticals.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various fluorinated compounds, demonstrating that such modifications can enhance the efficacy against cancer cell lines, including lung and breast cancers . The presence of the naphthalene moiety may contribute to increased lipophilicity, facilitating better cell membrane penetration.

Antimicrobial Properties

Fluorinated pyridines have shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with biological targets effectively. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials.

Polymerization Catalysts

Research has indicated that pyridine derivatives can serve as effective catalysts in polymerization reactions. For instance, complexes formed with this compound have been employed in ethylene polymerization processes, enhancing the thermal stability and activity of the catalysts used . This application is crucial for producing high-performance polymers with specific characteristics tailored for industrial use.

Electronic Materials

The electronic properties of fluorinated compounds are of interest for developing organic electronic materials. The naphthalene unit contributes to π-conjugation, which can enhance charge transport properties in organic semiconductors. Consequently, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Industrial Applications

Beyond its roles in medicine and materials science, this compound has potential applications in various industrial processes.

Agrochemicals

Fluorinated compounds are widely used in agrochemicals due to their enhanced bioactivity and stability. The introduction of fluorine can modify the physicochemical properties of active ingredients, improving their efficacy as pesticides or herbicides. Research suggests that derivatives like this compound could be explored for developing novel agrochemical agents with improved performance .

Solvent Applications

Pyridine derivatives are also utilized as solvents and reagents in chemical synthesis due to their ability to solvate a wide range of compounds. The fluorine substitution may enhance solvent properties, making it a candidate for specialized solvent applications in organic synthesis .

Case Studies

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Properties of Pyridine Derivatives

Key Observations:

- Electron Effects: The fluorine atom in this compound induces electron withdrawal, contrasting with the electron-donating amino group in 2-Amino-6-(naphthalen-1-yl)pyridine. This difference impacts reactivity in electrophilic substitution or coordination chemistry .

- Steric and π-Interactions: The naphthalen-1-yl group provides steric bulk and π-extension, similar to 3,5-bis(Naphthalen-1-yl)pyridine, but with reduced symmetry. Torsion angles between the naphthalene and pyridine rings (~60–70°) influence crystallinity and packing .

Crystallographic and Stability Considerations

- Hydrogen Bonding: Unlike 2-Amino-6-(naphthalen-1-yl)pyridine, which forms N–H⋯N hydrogen bonds for crystal stabilization , the fluorine substituent in the target compound may engage in weaker C–F⋯H interactions or halogen bonding, affecting solubility and melting points.

- Thermal Stability: Fluorinated pyridines like 2-Fluoro-6-(trifluoromethyl)pyridine exhibit high thermal stability due to strong C–F bonds, suggesting similar resilience in the target compound .

Q & A

Q. What collaborative approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.